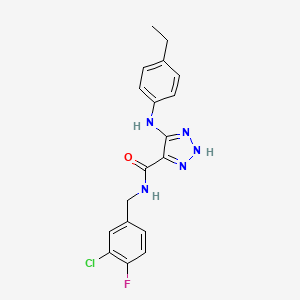
N-(3-chloro-4-fluorobenzyl)-5-((4-ethylphenyl)amino)-1H-1,2,3-triazole-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(3-chloro-4-fluorobenzyl)-5-((4-ethylphenyl)amino)-1H-1,2,3-triazole-4-carboxamide is a useful research compound. Its molecular formula is C18H17ClFN5O and its molecular weight is 373.8 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
N-(3-chloro-4-fluorobenzyl)-5-((4-ethylphenyl)amino)-1H-1,2,3-triazole-4-carboxamide is a synthetic compound notable for its unique molecular structure and potential therapeutic applications. This article provides a comprehensive overview of its biological activity, including synthesis, mechanisms, and relevant case studies.
Chemical Structure and Properties
The compound has the molecular formula C18H17ClFN5O and a molecular weight of 373.82 g/mol. Its structure features a triazole ring , which is significant for its biological interactions, along with a carboxamide group and halogen substituents (chlorine and fluorine) that enhance its polarity and potential interactions with biological targets.
Biological Activity Overview
This compound exhibits several biological activities:
- Anticancer Activity : The compound has shown promise in inhibiting various cancer cell lines. For instance, in vitro studies demonstrated significant antiproliferative effects against HeLa cells (human cervix carcinoma) and other cancer cell lines .
- Antiangiogenic Properties : Research indicates that compounds with a similar triazole core exhibit antiangiogenic activity, suggesting potential applications in cancer therapy by inhibiting the formation of new blood vessels that tumors require for growth .
The biological activity of this compound can be attributed to its ability to interact with specific biological targets. In silico docking studies have suggested that the triazole ring engages in hydrogen bonding with critical amino acids in target proteins, enhancing its binding affinity and efficacy. For example, it has been shown to bind effectively to the ATP binding site of kinases involved in cancer progression .
Comparative Analysis of Related Compounds
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 5-Amino-N-(4-fluorobenzyl)-1H-1,2,3-triazole-4-carboxamide | Contains a fluorobenzyl group; lacks chlorine | Antimicrobial properties |
| 3-Amino-N-(5-Fluoro-2-Methylphenyl)-4-Morpholino-1H-Indazole | Morpholino group instead of ethylphenyl | Antitumor activity |
| 5-Amino-N-(3-acetylphenyl)-1H-triazole | Acetyl instead of chloro and fluoro groups | Potential anticancer effects |
The presence of both chlorine and fluorine in this compound differentiates it from related compounds, potentially enhancing its selectivity and biological activity compared to derivatives lacking these features.
Case Studies and Research Findings
- Antiproliferative Studies : A study evaluated the antiproliferative effects of various triazole derivatives including this compound against multiple cancer cell lines. The results indicated IC50 values significantly lower than those of parent compounds without the triazole moiety .
- Antiangiogenesis Research : Investigations into the antiangiogenic properties revealed that compounds featuring the triazole structure could inhibit endothelial cell proliferation and migration, critical processes in tumor angiogenesis. This suggests that this compound may serve as a lead compound in developing anti-cancer therapies targeting angiogenesis .
Properties
Molecular Formula |
C18H17ClFN5O |
|---|---|
Molecular Weight |
373.8 g/mol |
IUPAC Name |
N-[(3-chloro-4-fluorophenyl)methyl]-5-(4-ethylanilino)-2H-triazole-4-carboxamide |
InChI |
InChI=1S/C18H17ClFN5O/c1-2-11-3-6-13(7-4-11)22-17-16(23-25-24-17)18(26)21-10-12-5-8-15(20)14(19)9-12/h3-9H,2,10H2,1H3,(H,21,26)(H2,22,23,24,25) |
InChI Key |
CRFDCTRDHICSSF-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=C(C=C1)NC2=NNN=C2C(=O)NCC3=CC(=C(C=C3)F)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















